1-(4-Iodophenyl)cyclobutanecarbonitrile

Overview

Description

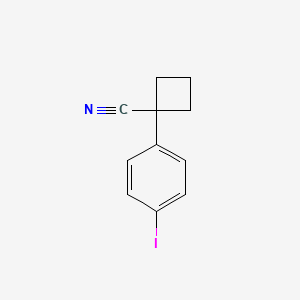

1-(4-Iodophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H10IN . It has a molecular weight of 283.107 . This compound is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of 1-(4-Iodophenyl)cyclobutanecarbonitrile consists of a cyclobutane ring attached to a carbonitrile group and a 4-iodophenyl group . The exact 3D structure and other related properties would require more specific scientific analysis tools.Physical And Chemical Properties Analysis

1-(4-Iodophenyl)cyclobutanecarbonitrile has a molecular weight of 283.107 and a molecular formula of C11H10IN . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Scientific Research Applications

Photocycloaddition Reactions

Research has demonstrated the utility of cyclobutanes, which are structurally related to 1-(4-Iodophenyl)cyclobutanecarbonitrile, in photocycloaddition reactions. These reactions are significant for their regioselectivity and the synthetic utility of de Mayo type reactions, especially in the context of isocarbostyrils and stable β-dicarbonyl enol derivatives (Minter et al., 2002).

Spiro Hydrocarbon Formation

Cyclobutane derivatives have been studied for their ability to form spiro hydrocarbons. Such transformations are crucial for understanding the chemical behavior of cyclobutane rings and their potential utility in various synthetic applications (Oda et al., 1999).

Square-Grid Polymer Synthesis

There is research exploring the synthesis of square-grid polymers using cyclobutane derivatives. This synthesis involves two-dimensional cross-linking polymerization, demonstrating the potential of cyclobutanes in advanced material science (Harrison et al., 1997).

Photochemical Reactions and Nucleophile-Olefin Combination

Cyclobutane derivatives have been investigated in photochemical reactions, particularly in the context of nucleophile-olefin combinations. Such studies contribute to a deeper understanding of photochemistry and the roles of cyclobutanes in these processes (Arnold & Du, 1994).

Antiproliferative Activity in Cancer Research

Some cyclobutane derivatives have shown antiproliferative activities against various cancer cell lines. This indicates potential applications of such compounds in cancer research and treatment (Mar'yasov et al., 2020).

Safety and Hazards

The safety data sheet for 1-(4-Iodophenyl)cyclobutanecarbonitrile suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone . It is recommended to consult a physician and show the safety data sheet for further instructions .

properties

IUPAC Name |

1-(4-iodophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVQZZFAQJLKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Iodophenyl)cyclobutanecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)

![5-[4-(Trifluoromethoxy)phenyl]-1,3-oxazole](/img/structure/B1402294.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B1402298.png)

![4,4,5,5-Tetramethyl-2-[4-(oxan-4-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1402307.png)